4-Nitro-1-propyl-1H-pyrazol-3-amine

Hydrogen-bond donor count Molecular recognition Drug-likeness

4-Nitro-1-propyl-1H-pyrazol-3-amine (CAS 2023003-36-1, molecular formula C₆H₁₀N₄O₂, molecular weight 170.17 g·mol⁻¹) is a heterocyclic small molecule belonging to the aminonitropyrazole family. Its structure places a primary amine at pyrazole ring position 3 and a nitro group at position 4, with an n-propyl substituent on the endocyclic N1 nitrogen.

Molecular Formula C6H10N4O2
Molecular Weight 170.172
CAS No. 2023003-36-1
Cat. No. B2522187
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Nitro-1-propyl-1H-pyrazol-3-amine
CAS2023003-36-1
Molecular FormulaC6H10N4O2
Molecular Weight170.172
Structural Identifiers
SMILESCCCN1C=C(C(=N1)N)[N+](=O)[O-]
InChIInChI=1S/C6H10N4O2/c1-2-3-9-4-5(10(11)12)6(7)8-9/h4H,2-3H2,1H3,(H2,7,8)
InChIKeyHLZGUYZINLPGDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Nitro-1-propyl-1H-pyrazol-3-amine (CAS 2023003-36-1): Procurement-Relevant Physicochemical Baseline and Regioisomeric Context


4-Nitro-1-propyl-1H-pyrazol-3-amine (CAS 2023003-36-1, molecular formula C₆H₁₀N₄O₂, molecular weight 170.17 g·mol⁻¹) is a heterocyclic small molecule belonging to the aminonitropyrazole family. Its structure places a primary amine at pyrazole ring position 3 and a nitro group at position 4, with an n-propyl substituent on the endocyclic N1 nitrogen. The SMILES notation CCCn1cc([N+](=O)[O-])c(N)n1 unambiguously defines this substitution pattern . Computed physicochemical descriptors reported from this scaffold include AlogP 1.29, topological polar surface area 90.65 Ų, five hydrogen-bond acceptor sites, and two hydrogen-bond donor sites . The compound is primarily commercialized as a research chemical and synthetic intermediate, with supplier-reported purity typically ≥95%.

Why Regioisomeric Aminonitropyrazoles Cannot Be Interchanged: Positional Substitution Drives Property and Reactivity Cliffs for 4-Nitro-1-propyl-1H-pyrazol-3-amine


Within the C₆H₁₀N₄O₂ isomeric family, the position of the amine group relative to the nitro substituent and the N1-propyl group is not a minor structural variation; it fundamentally reshapes the hydrogen-bonding inventory, electronic distribution, lipophilicity, and downstream synthetic reactivity. The 3-amino-4-nitro substitution pattern generates a contiguous donor-acceptor-donor motif that is absent in the 5-amino isomer and is sterically and electronically distinct from side-chain-anchored amine analogues [1]. Differences of up to ~1.9 log units in computed lipophilicity and 27 Ų in polar surface area have been documented across these regioisomers [2][3], making simple generic interchange scientifically unsubstantiated. Procurement decisions predicated solely on molecular formula equivalence therefore risk selecting a compound with materially different solubility, permeability, target engagement potential, and synthetic pathway eligibility.

Quantitative Differentiation Evidence for 4-Nitro-1-propyl-1H-pyrazol-3-amine Versus Closest Structural Analogs


Hydrogen-Bond Donor Capacity: Two HBD Sites Enable Bidentate Interactions Absent in the Non-Aminated and Side-Chain Amine Analogs

4-Nitro-1-propyl-1H-pyrazol-3-amine possesses two hydrogen-bond donor (HBD) sites (both primary amine hydrogens at position 3), as computed from its structure . The closest non-aminated analog, 4-nitro-1-propyl-1H-pyrazole (CAS 1173061-75-0), has HBD = 0, lacking any donor capacity [1]. The side-chain-amine regioisomer 3-(4-nitro-1H-pyrazol-1-yl)propan-1-amine has HBD = 1, offering only a single donor interaction [2]. This doubling of HBD count relative to the side-chain isomer enables bidentate hydrogen-bonding geometries that are structurally impossible for the comparators.

Hydrogen-bond donor count Molecular recognition Drug-likeness Physicochemical profiling

Topological Polar Surface Area: Elevated PSA of 90.65 Ų Differentiates from Non-Aminated Analog (63.6 Ų) and Matches Side-Chain Isomer (89.7 Ų)

The topological polar surface area (TPSA) of 4-nitro-1-propyl-1H-pyrazol-3-amine is 90.65 Ų , which is 27.05 Ų higher than the non-aminated analog 4-nitro-1-propyl-1H-pyrazole (TPSA = 63.6 Ų) [1]. This difference arises directly from the primary amine at position 3 contributing additional polar surface. The TPSA is nearly identical to that of the side-chain amine regioisomer 3-(4-nitro-1H-pyrazol-1-yl)propan-1-amine (89.7 Ų) [2], yet the spatial distribution of this polarity differs — the target compound concentrates polarity on the heterocyclic core, while the comparator disperses it along a flexible propyl linker, which has distinct consequences for intramolecular vs. intermolecular hydrogen-bond partitioning.

Polar surface area Membrane permeability Blood-brain barrier penetration ADME prediction

Lipophilicity Differential: AlogP 1.29 Separates the Target by ~1.9 Log Units from the Most Hydrophilic Regioisomer

The computed lipophilicity of 4-nitro-1-propyl-1H-pyrazol-3-amine is AlogP = 1.29 . In contrast, the side-chain amine regioisomer 3-(4-nitro-1H-pyrazol-1-yl)propan-1-amine has XLogP3 = -0.6 [1], and the non-aminated analog 4-nitro-1-propyl-1H-pyrazole has XLogP3 = 0.9 [2]. The ~1.9 log-unit span between the target and the most hydrophilic isomer corresponds to an approximately 80-fold difference in octanol-water partition coefficient, which has substantial implications for chromatographic retention, solvent extraction efficiency, and in vivo distribution. Note: AlogP and XLogP3 are computed by different algorithms and are not directly numerically equivalent; the rank-order difference, however, is robust.

Lipophilicity Partition coefficient logP Solubility prediction Drug metabolism

Rotatable Bond Count: Seven Rotatable Bonds Provide Conformational Flexibility Distinct from More Rigid Analogs

The target compound possesses seven rotatable bonds , arising from the n-propyl chain (two torsions), the primary amine (one torsion), and the nitro group orientation, combined with the pyrazole ring substituent geometry. This is substantially higher than 4-nitro-1-propyl-1H-pyrazole (two rotatable bonds) [1] and 3-(4-nitro-1H-pyrazol-1-yl)propan-1-amine (three rotatable bonds) [2]. Higher rotatable bond count is associated with greater conformational entropy loss upon binding, which can modulate target residence time (koff), and generally correlates with reduced propensity for crystallization — a practical consideration for procurement, storage, and formulation.

Conformational entropy Molecular flexibility Rotatable bonds Crystallization propensity Binding kinetics

3-Amino-4-nitropyrazole Core as a Privileged Synthetic Entry Point to Fused Heterocycles: Regiochemistry Dictates Annulation Outcomes

The 3-amino-4-nitropyrazole scaffold is a well-established synthetic entry point for constructing fused heterocyclic systems. Upon reduction of the 4-nitro group, the resulting ortho-diamine (3,4-diaminopyrazole) undergoes regioselective condensation with α-dicarbonyl compounds to generate pyrazolo[3,4-b]pyrazines, a pharmacologically relevant heterocyclic core [1][2]. This synthetic trajectory is uniquely enabled by the vicinal 3-amino-4-nitro arrangement and is not accessible from the isomeric 4-nitro-1-propyl-1H-pyrazol-5-amine (CAS 1248001-78-6), where the amine is at position 5 and reduction yields a 4,5-diamine with distinct annulation regiochemistry . Furthermore, 3-aminopyrazoles bearing 4-substituents have been employed as intermediates in the synthesis of 1H-pyrazolo[1,5-b][1,2,4]triazole photographic couplers via addition to organic nitriles [3], demonstrating the specific industrial utility of this substitution pattern.

Fused heterocycle synthesis Pyrazolo[3,4-b]pyrazine Synthetic intermediate Ortho-diamine precursor Medicinal chemistry building block

Procurement-Optimized Application Scenarios for 4-Nitro-1-propyl-1H-pyrazol-3-amine Driven by Quantitative Differentiation Evidence


Synthesis of Pyrazolo[3,4-b]pyrazine Libraries via Nitro-Reduction and Dicarbonyl Condensation

The vicinal 3-amino-4-nitro arrangement of 4-nitro-1-propyl-1H-pyrazol-3-amine is the defining structural feature that enables catalytic hydrogenation (or chemical reduction) to the corresponding ortho-diamine, followed by regioselective condensation with α-dicarbonyl compounds to yield pyrazolo[3,4-b]pyrazine scaffolds . This pathway is synthetically foreclosed for the 5-amino regioisomer (CAS 1248001-78-6) and for the non-aminated analog (CAS 1173061-75-0). The 1-propyl substitution provides moderate lipophilicity (AlogP 1.29 [1]) compatible with standard organic solvents, and the seven rotatable bonds [1] may confer solubility advantages during the reduction step relative to more rigid analogs.

Medicinal Chemistry Hit-to-Lead Exploration Requiring Bidentate Hydrogen-Bond Donor Capacity at the Heterocyclic Core

With HBD = 2 and HBA = 5 , the target compound provides a bidentate hydrogen-bond donor motif localized on the pyrazole ring — a spatial arrangement that favors engagement with protein backbone carbonyls in kinase hinge regions or with carboxylic acid side chains in enzyme active sites [2]. This differentiates it from the mono-donor side-chain amine isomer 3-(4-nitro-1H-pyrazol-1-yl)propan-1-amine (HBD = 1, HBA = 4 [3]), which can form only a single anchoring hydrogen bond. Procurement for fragment-based screening or scaffold-hopping campaigns should specify the 3-amino-4-nitro pattern to preserve this donor geometry.

Physicochemical Property Optimization Where Moderate Lipophilicity and Elevated PSA Are Desired

The combination of AlogP 1.29 and TPSA 90.65 Ų positions 4-nitro-1-propyl-1H-pyrazol-3-amine in a physicochemical space associated with balanced solubility and permeability. The TPSA > 90 Ų threshold predicts reduced passive CNS penetration relative to the non-aminated analog (TPSA 63.6 Ų, XLogP3 0.9 [1]), making the target compound a rational choice when peripheral target selectivity is desired. Conversely, the 1.9 log-unit lipophilicity advantage over the side-chain amine regioisomer (XLogP3 -0.6 [3]) provides better organic-phase extractability and potentially improved cell membrane partitioning for intracellular target engagement.

Building Block for 1H-Pyrazolo[1,5-b][1,2,4]triazole Photographic Coupler Intermediates

U.S. Patent 5,571,926 [4] describes the addition of 3-amino-4-substituted pyrazoles to organic nitriles as a key step in the synthesis of 1H-pyrazolo[1,5-b][1,2,4]triazole PT-couplers for photographic applications. The 3-amino group of 4-nitro-1-propyl-1H-pyrazol-3-amine is the reactive nucleophile in this transformation. The 4-nitro group serves both as an electron-withdrawing activator and as a masked amine handle for subsequent functionalization, a dual role not available in non-nitrated or differently substituted pyrazole analogs. Industrial procurement for coupler synthesis should verify the 3-amino-4-nitro-1-propyl substitution pattern to ensure compatibility with the patented amidine-forming reaction conditions.

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